(R)-5-Hydroxy Propafenone Hydrochloride

Stereoselective metabolism Phase II conjugation Pharmacokinetic modeling

(R)-5-Hydroxy Propafenone Hydrochloride is the hydrochloride salt of the (R)-enantiomer of 5-hydroxypropafenone, the principal active metabolite of the Class IC antiarrhythmic agent propafenone. Propafenone is administered as a racemate and undergoes stereoselective metabolism primarily via CYP2D6-mediated 5-hydroxylation, producing both (R)- and (S)-5-hydroxypropafenone.

Molecular Formula C21H28ClNO4
Molecular Weight 393.908
CAS No. 158080-72-9
Cat. No. B565359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Hydroxy Propafenone Hydrochloride
CAS158080-72-9
Synonyms(R)-1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone_x000B_Hydrochloride;  Lu 49911; 
Molecular FormulaC21H28ClNO4
Molecular Weight393.908
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m1./s1
InChIKeyFAYLNKVZLXBDBE-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Hydroxy Propafenone Hydrochloride (CAS 158080-72-9): A Chiral Active Metabolite Reference Standard for Cardiac Electropharmacology Research


(R)-5-Hydroxy Propafenone Hydrochloride is the hydrochloride salt of the (R)-enantiomer of 5-hydroxypropafenone, the principal active metabolite of the Class IC antiarrhythmic agent propafenone [1]. Propafenone is administered as a racemate and undergoes stereoselective metabolism primarily via CYP2D6-mediated 5-hydroxylation, producing both (R)- and (S)-5-hydroxypropafenone [2]. As a sodium-channel blocker with equipotent activity to the parent drug but markedly reduced β-adrenergic blocking activity, 5-hydroxypropafenone is a critical analyte in pharmacokinetic, pharmacodynamic, and forensic toxicology studies [3]. The single-enantiomer (R)-5-hydroxypropafenone hydrochloride serves as an essential chiral reference standard for the development and validation of enantioselective bioanalytical methods, enabling accurate quantification in plasma and tissue samples where stereochemistry governs both metabolic fate and pharmacological outcome [4].

Why (R)-5-Hydroxy Propafenone Hydrochloride Cannot Be Substituted With Racemic 5-Hydroxypropafenone or Other In-Class Metabolites


Generic substitution between enantiomeric forms of 5-hydroxypropafenone or with the racemic metabolite is not scientifically valid because the two enantiomers exhibit divergent metabolic fates in Phase II conjugation pathways that directly impact pharmacokinetic modeling and analytical accuracy [1]. Specifically, (R)-5-hydroxypropafenone undergoes preferential sulfation, whereas (S)-5-hydroxypropafenone is preferentially glucuronidated, meaning that total (racemic) 5-hydroxypropafenone measurements mask enantiomer-specific clearance routes [1]. Furthermore, the parent drug propafenone cannot serve as a proxy because 5-hydroxypropafenone possesses a fundamentally different β-adrenergic selectivity profile—it is markedly less potent as a β-blocker than propafenone while retaining equivalent sodium-channel blocking activity [2]. Consequently, any analytical method, pharmacokinetic study, or quality control workflow that requires accurate quantification of the (R)-enantiomer in biological matrices demands the use of enantiopure (R)-5-hydroxypropafenone hydrochloride as the reference standard; use of the racemate or the (S)-enantiomer introduces systematic bias in calibration and method validation [3].

Quantitative Differentiation Evidence: (R)-5-Hydroxy Propafenone Hydrochloride Versus Comparators


Phase II Conjugation Stereoselectivity: Sulfation Preference for the (R)-Enantiomer

In a clinical pharmacokinetic study following oral administration of 300 mg racemic propafenone HCl to 10 healthy Chinese volunteers, glucuronidation of 5-hydroxypropafenone favored the (S)-enantiomer, whereas sulfation showed a large preference for the (R)-enantiomer [1]. After β-glucuronidase hydrolysis, no significant differences were observed in total AUC between 5-OHP enantiomers, indicating that the enantiomers differ not in overall exposure but in the metabolic route by which they are cleared—a distinction lost when using racemic 5-hydroxypropafenone as a reference [1].

Stereoselective metabolism Phase II conjugation Pharmacokinetic modeling

Beta-Adrenergic Receptor Activity: 5-Hydroxypropafenone is Significantly Less Potent Than the Parent Drug Propafenone

In a clinical study of 14 subjects, propafenone demonstrated a significantly higher affinity for β₂-adrenergic receptors in vitro than either of its major metabolites, including 5-hydroxypropafenone [1]. Clinically, the degree of β-blockade during propafenone therapy was considerably enhanced in poor metabolizers (deficient in 5-hydroxylation) compared to extensive metabolizers, confirming that the 5-hydroxy metabolite contributes substantially less to β-blockade than the parent drug [1]. While specific IC₅₀ ratios for β₁ vs. β₂ are not reported for the isolated enantiomers, the study establishes that 5-hydroxypropafenone as a metabolic class is a weaker β-blocker than propafenone [1].

Beta-adrenoceptor selectivity Antiarrhythmic drug pharmacology Adverse effect profiling

IKr Potassium Channel Inhibition: 5-Hydroxypropafenone Shows Lower Potency Than Propafenone

In a direct whole-cell patch-clamp comparison using isolated rabbit ventricular myocytes, propafenone, 5-hydroxypropafenone, and N-depropylpropafenone were evaluated for inhibition of the rapidly activating delayed rectifier potassium current IKr [1]. Propafenone inhibited IKr with an IC₅₀ of 0.80 ± 0.14 μM, while 5-hydroxypropafenone was approximately 2.35-fold less potent, with an IC₅₀ of 1.88 ± 0.21 μM [1]. The N-depropyl metabolite was substantially weaker (IC₅₀ = 5.78 ± 1.24 μM) [1]. For the transient outward potassium current Ito, an even larger differentiation was observed: IC₅₀ values were 7.27 ± 0.53 μM (propafenone), 40.29 ± 7.55 μM (5-hydroxypropafenone), and 44.26 ± 5.73 μM (N-depropylpropafenone) [1].

Cardiac repolarization hERG/IKr channel pharmacology Proarrhythmia risk assessment

CYP2D6-Mediated 5-Hydroxylation Kinetics: Enantiomer-Dependent Catalytic Efficiency and Mutual Inhibition

In an in vitro study using human liver microsomes, the Michaelis-Menten kinetics of CYP2D6-mediated 5-hydroxylation were determined for individual propafenone enantiomers [1]. (S)-propafenone exhibited a Vmax of 10.2 pmol/μg/hr and Km of 5.3 μM, whereas (R)-propafenone showed a Vmax of 5.5 pmol/μg/hr and Km of 3.0 μM [1]. The intrinsic clearance (Vmax/Km) for (S)-propafenone (1.92 μL/μg/hr) was approximately 1.05-fold higher than that for (R)-propafenone (1.83 μL/μg/hr), indicating modest stereoselectivity in favor of the (S)-enantiomer when incubated individually [1]. Importantly, enantiomer-enantiomer interaction was demonstrated: (R)-propafenone was a more potent competitive inhibitor of 5-hydroxylation (Ki = 2.9 μM) than (S)-propafenone (Ki = 5.2 μM), meaning (R)-propafenone inhibits the metabolism of the (S)-enantiomer more strongly than vice versa [1]. This implies that formation rates of (R)- and (S)-5-hydroxypropafenone in vivo are interdependent and cannot be predicted from single-enantiomer data [1].

Cytochrome P450 enzymology Drug metabolism kinetics Enantiomer-enantiomer interaction

HERG Channel Blockade: Comparable Inhibition by Propafenone and 5-Hydroxypropafenone at Therapeutic Concentrations

In a study investigating the effects of propafenone and its main metabolite on HERG channels stably expressed in CHO cells, both compounds were tested at a concentration of 2 μM using the whole-cell patch-clamp technique [1]. Propafenone inhibited HERG current by 78.7 ± 2.3% (n=7), while 5-hydroxypropafenone inhibited HERG current by 71.1 ± 4.1% (n=7), a difference that was not statistically significant (P > 0.05) [1]. This demonstrates that 5-hydroxypropafenone retains potent HERG channel-blocking activity comparable to the parent drug, which has implications for proarrhythmic risk assessment [1].

Cardiac safety pharmacology hERG channel assay Proarrhythmic risk

Recommended Application Scenarios for (R)-5-Hydroxy Propafenone Hydrochloride Based on Differentiating Evidence


Enantioselective Bioanalytical Method Development and Validation (LC-MS/MS, HPLC, CE)

As a single-enantiomer reference standard, (R)-5-hydroxypropafenone hydrochloride is indispensable for developing and validating chiral chromatographic or electrophoretic methods that separately quantify (R)- and (S)-5-hydroxypropafenone in human plasma, serum, or urine [1]. The documented enantiomer-specific conjugation routes (sulfation preference for (R)-5-OHP; glucuronidation preference for (S)-5-OHP [2]) mean that methods relying on racemic 5-hydroxypropafenone as a calibrator cannot resolve these distinct metabolic pathways. Validated methods using enantiopure standards achieve detection limits of 10-12 ng/mL for each enantiomer with linear calibration from 25-1000 ng/mL [1].

CYP2D6 Phenotype-Dependent Pharmacokinetic and Pharmacodynamic Modeling

Because the extent of propafenone 5-hydroxylation is genetically determined by CYP2D6 phenotype [3], pharmacokinetic models that incorporate enantiomer-specific formation and elimination rate constants require (R)-5-hydroxypropafenone hydrochloride for accurate parameter estimation [4]. The CYP2D6-mediated 5-hydroxylation kinetics differ between enantiomers (Km: 3.0 μM for R- vs. 5.3 μM for S-propafenone; Vmax: 5.5 vs. 10.2 pmol/μg/hr [4]), and (R)-propafenone is a 1.8-fold more potent competitive inhibitor of this reaction than (S)-propafenone [4], meaning that formation of (R)-5-hydroxypropafenone in extensive vs. poor metabolizers cannot be inferred from racemic metabolite data.

Cardiac Safety Pharmacology: hERG and IKr Channel Liability Assessment

In vitro cardiac safety studies evaluating the proarrhythmic potential of propafenone metabolites require separate testing of 5-hydroxypropafenone because it exhibits a distinct IKr inhibitory profile (IC₅₀ = 1.88 μM) compared to propafenone (IC₅₀ = 0.80 μM) [5], yet retains comparable HERG channel blockade (71.1% vs. 78.7% inhibition at 2 μM, P > 0.05) [6]. (R)-5-hydroxypropafenone hydrochloride provides the enantiopure material needed to determine whether the (R)- and (S)-enantiomers exhibit any stereoselectivity in cardiac potassium channel interactions.

Forensic Toxicology and Clinical TDM: Stereospecific Plasma Concentration Monitoring

In cases of propafenone overdose or therapeutic drug monitoring (TDM), the S/R plasma concentration ratio of propafenone is approximately 1.7 at steady state [7], and 5-hydroxypropafenone enantiomers accumulate to concentrations that contribute measurably to QRS prolongation [8]. (R)-5-hydroxypropafenone hydrochloride as a certified reference standard enables forensic and clinical laboratories to perform stereospecific quantification, distinguishing the contribution of the (R)-enantiomer to overall cardiac sodium channel blockade, which may be especially relevant in patients with impaired sulfation capacity.

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